4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzaMide
Overview
Description
4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Synthesis of 2-Amino-6-nitrobenzothiazole: This intermediate is prepared by the nitration of 2-aminobenzothiazole using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 2-amino-6-nitrobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound
Chemical Reactions Analysis
4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity against certain bacterial strains and is being investigated for its potential as an anti-tubercular agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase (COX) by binding to their active sites. This inhibition leads to a reduction in the production of pro-inflammatory mediators .
Comparison with Similar Compounds
4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:
4-Iodo-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide: This compound has similar structural features but differs in the halogen substituent, which can affect its reactivity and biological activity.
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has a different functional group attached to the benzothiazole ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWOIEUBYZHHOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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